3-Tert-butylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a tert-butyl group at the 3-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)pyrazin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrazine with tert-butylamine under suitable conditions. This reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the tert-butylamine group.
Industrial Production Methods
Industrial production of 3-(tert-butyl)pyrazin-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of alkyl or acyl-substituted pyrazine derivatives.
Scientific Research Applications
3-(tert-Butyl)pyrazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could target kinases involved in cell signaling pathways, thereby modulating cellular functions and exhibiting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Pyrrolopyrazine derivatives
- SHP099 (6-(4-azanyl-4-methyl-piperidin-1-yl)-3-(2,3-bis(chloranyl)phenyl)pyrazin-2-amine)
Uniqueness
3-(tert-Butyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group can influence the compound’s steric and electronic characteristics, potentially enhancing its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-tert-butylpyrazin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-8(2,3)6-7(9)11-5-4-10-6/h4-5H,1-3H3,(H2,9,11) |
InChI Key |
YKOYTGVGMXESAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=CN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.